An In-Depth Technical Guide to MS-PEG4-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to MS-PEG4-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-PEG4-t-butyl ester is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, proteomics, and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its effective implementation in research and development settings.
Introduction
MS-PEG4-t-butyl ester, systematically named 1-(tert-butoxycarbonyl)-15-mesyloxy-3,6,9,12-tetraoxapentadecane, is a versatile chemical tool designed for the covalent linkage of molecules. Its structure incorporates three key functional elements:
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A Mesylate (Ms) Group: A methanesulfonyl ester that acts as an excellent leaving group in nucleophilic substitution reactions, particularly with primary and secondary amines.
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A Tetraethylene Glycol (PEG4) Spacer: A hydrophilic polyethylene glycol chain composed of four ethylene glycol units. This spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of biotherapeutics.[1][2]
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A t-butyl Ester Group: A protecting group for a terminal carboxylic acid. The tert-butyloxycarbonyl (Boc) group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further conjugation.[3]
This unique combination of a reactive mesylate, a solubilizing PEG spacer, and a protected carboxylate makes MS-PEG4-t-butyl ester an ideal reagent for multi-step bioconjugation strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of MS-PEG4-t-butyl ester and its closely related tosylate analog, Tos-PEG4-t-butyl ester, are presented in Table 1.
| Property | MS-PEG4-t-butyl ester | Tos-PEG4-t-butyl ester | Reference(s) |
| Molecular Formula | C16H32O9S | C20H32O8S | [4][5] |
| Molecular Weight | 400.49 g/mol | 432.53 g/mol | [4][5] |
| CAS Number | 870487-48-2 | 217817-01-1 | [4][5] |
| Appearance | Not specified (typically an oil or solid) | Not specified (typically an oil or solid) | |
| Purity | ≥95% | ≥95% | [4][5] |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C for long-term storage | 2-8°C | [4][5] |
Synthesis of MS-PEG4-t-butyl Ester and Analogs
Synthesis of Tos-PEG4-t-butyl ester:
A common synthetic route involves the reaction of 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester with p-toluenesulfonyl chloride in the presence of a base like pyridine.[5]
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Reactants: 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester, p-toluenesulfonyl chloride, pyridine.
-
Solvent: Hexane, ethyl acetate, or acetonitrile can be used as the reaction solvent.[5]
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Reaction Conditions: The reaction is typically carried out at room temperature.
-
Purification: The final product is purified using standard chromatographic techniques.
Experimental Protocols
The utility of MS-PEG4-t-butyl ester lies in its ability to participate in sequential conjugation reactions. Below are detailed protocols for the key steps.
Conjugation of MS-PEG4-t-butyl Ester to a Primary Amine
This protocol describes the reaction of the mesylate group with a primary amine, for instance, on a protein or a small molecule.
Materials:
-
MS-PEG4-t-butyl ester
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
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Reaction vessel
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Stirring apparatus
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Nitrogen or argon atmosphere
Procedure:
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Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.
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Add 3 equivalents of the tertiary amine base to the solution.
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In a separate vial, dissolve 1.1 equivalents of MS-PEG4-t-butyl ester in the anhydrous solvent.
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Slowly add the MS-PEG4-t-butyl ester solution to the stirred solution of the amine-containing molecule under an inert atmosphere.
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Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
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Upon completion, the reaction mixture can be quenched by the addition of a small amount of water.
-
The crude product is then purified by a suitable method such as preparative HPLC or size-exclusion chromatography for proteins.
Deprotection of the t-butyl Ester
This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
PEGylated conjugate with a t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the t-butyl ester-protected PEGylated conjugate in DCM in the reaction vessel.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
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The resulting deprotected product, often as a TFA salt, can be used directly in the next step or further purified. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[6]
Applications in Drug Development
MS-PEG4-t-butyl ester is a valuable tool in the development of complex therapeutics like ADCs and PROTACs, where precise control over the linker chemistry is crucial.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG4 spacer of MS-PEG4-t-butyl ester can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][2]
The general workflow for constructing an ADC using MS-PEG4-t-butyl ester is as follows:
-
Conjugation of the mesylate group of the linker to a nucleophilic residue on the antibody, such as a lysine.
-
Deprotection of the t-butyl ester to reveal the carboxylic acid.
-
Activation of the carboxylic acid (e.g., to an NHS ester) and subsequent conjugation to an amine-functionalized cytotoxic payload.
The stability of ADCs in plasma is a critical parameter. LC-MS methods are commonly used to assess changes in the DAR over time, providing a measure of linker stability.[6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length and composition are critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[8]
MS-PEG4-t-butyl ester can be used to synthesize PROTACs by sequentially attaching the POI ligand and the E3 ligase ligand. For example, the mesylate end can be reacted with an amine on one ligand, followed by deprotection of the t-butyl ester and coupling of the resulting carboxylic acid to an amine on the second ligand.
A key application of PROTACs is in the degradation of proteins that are considered "undruggable" by traditional inhibitors. An example is the degradation of the transcriptional regulator Bromodomain-containing protein 4 (BRD4), which is a target in oncology.[7]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts discussed in this guide.
Quantitative Data
| Condition | Reagent(s) | Stability of Sulfonate Esters | Reference(s) |
| Mildly Reducing | NaBH4 | Generally stable | [1] |
| Strongly Reducing | Zinc (Zn) | Trichloroethyl (TCE) sulfonates are cleaved | [1] |
| Moderately Acidic | TFA (room temp, 16h) | Isopropyl esters are labile; others generally stable | [1] |
| Basic (Nucleophilic) | 20% Piperidine in DMF | n-Butyl and TCE esters are cleaved; TFE, Phenyl, Neopentyl esters are stable | [1] |
The incorporation of PEG linkers has been shown to significantly improve the pharmacokinetic profiles of bioconjugates in vivo, leading to a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[9]
Conclusion
MS-PEG4-t-butyl ester is a highly versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of complex biomolecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and visualizations of its role in advanced therapeutic modalities such as ADCs and PROTACs. The continued development and application of such sophisticated linkers will undoubtedly play a crucial role in the advancement of next-generation targeted therapies.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tos-PEG4-t-butyl ester|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
